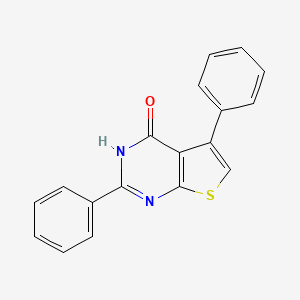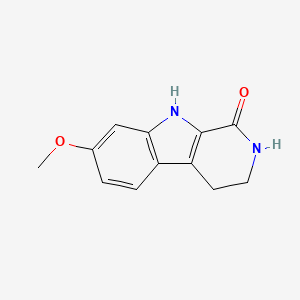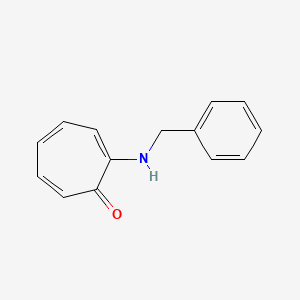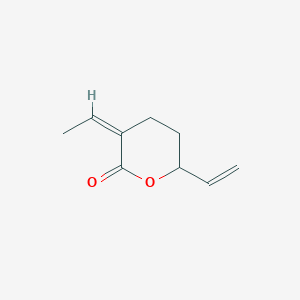![molecular formula C15H16O3 B14172696 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol CAS No. 1261908-05-7](/img/structure/B14172696.png)
4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL is an organic compound with a complex structure that includes methoxy and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenol with appropriate reagents under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of dimethylbenzene as a solvent and nitrogen protection can enhance the efficiency and safety of the synthesis process .
Analyse Chemischer Reaktionen
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrially, it can be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL include other methoxyphenols and methylphenols. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, 4-methoxy-2-methylphenylboronic acid and 4-methoxy-2-methylphenyl isocyanate are related compounds with distinct reactivity and uses . The uniqueness of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL lies in its specific substitution pattern and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
1261908-05-7 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
3-methoxy-5-(4-methoxy-2-methylphenyl)phenol |
InChI |
InChI=1S/C15H16O3/c1-10-6-13(17-2)4-5-15(10)11-7-12(16)9-14(8-11)18-3/h4-9,16H,1-3H3 |
InChI-Schlüssel |
FSEPJXHIYGITQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)

![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)



![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)



![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)

